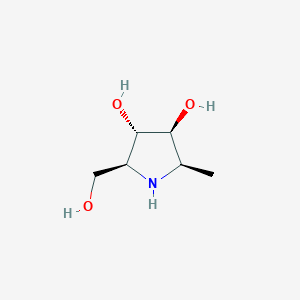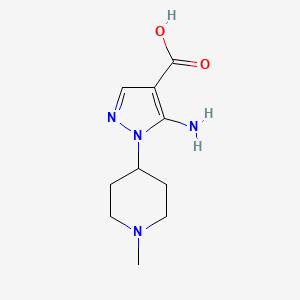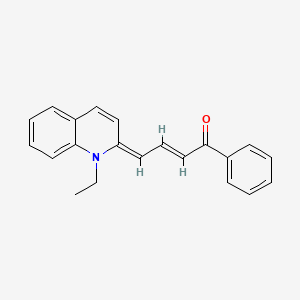![molecular formula C10H6N2O2 B12866980 2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
2-Acetylbenzo[d]oxazole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylbenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with an acetyl group at the 2-position and a carbonitrile group at the 7-position, making it a unique and valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate can then be further reacted with cyanogen bromide to introduce the carbonitrile group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Acetylbenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
2-Acetylbenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-Acetylbenzo[d]oxazole-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and carbonitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Acetylbenzo[d]oxazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
2-Acetylbenzo[d]oxazole-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.
2-Acetylbenzo[d]oxazole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.
Uniqueness
2-Acetylbenzo[d]oxazole-7-carbonitrile is unique due to the specific positioning of the carbonitrile group at the 7-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C10H6N2O2 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC名 |
2-acetyl-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,1H3 |
InChIキー |
XNWHPSQXFWZDFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)










